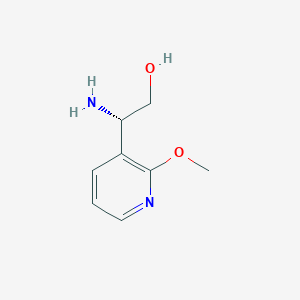
(S)-2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol: is a chiral compound with a pyridine ring substituted with a methoxy group at the 2-position and an aminoethanol side chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxypyridine, which can be obtained through the methylation of 2-hydroxypyridine using methyl iodide in the presence of a base such as potassium carbonate.
Aminoethanol Side Chain Introduction: The next step involves the introduction of the aminoethanol side chain. This can be achieved through a nucleophilic substitution reaction where 2-methoxypyridine is reacted with (S)-2-aminoethanol in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain (2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol in high purity.
Industrial Production Methods
Industrial production of (2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various reduced derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring, allowing for the introduction of various functional groups. Reagents such as alkyl halides and acyl chlorides are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH), acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 2-oxo-2-(2-methoxypyridin-3-yl)ethan-1-ol.
Reduction: Formation of reduced derivatives such as 2-amino-2-(2-methoxypyridin-3-yl)ethanol.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(2-hydroxypyridin-3-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of a methoxy group.
(2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
- The presence of the methoxy group in (2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol imparts unique electronic and steric properties, influencing its reactivity and interactions with molecular targets.
- The chiral nature of the compound allows for enantioselective interactions, which can be advantageous in drug development and other applications.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-6(7(9)5-11)3-2-4-10-8/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 |
InChI Key |
WCZDLXYDSXKCTE-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=C(C=CC=N1)[C@@H](CO)N |
Canonical SMILES |
COC1=C(C=CC=N1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


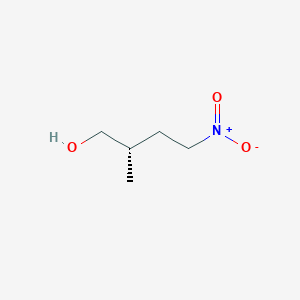
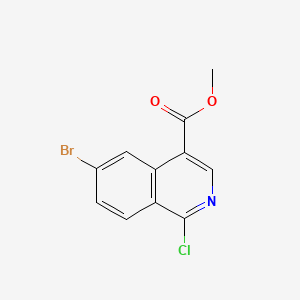
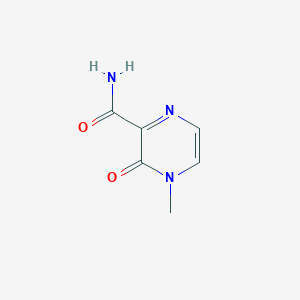
![(2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoicacid](/img/structure/B13562395.png)
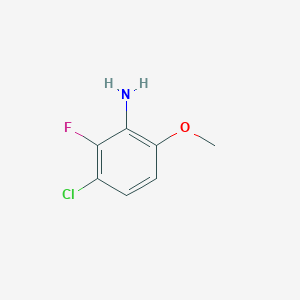
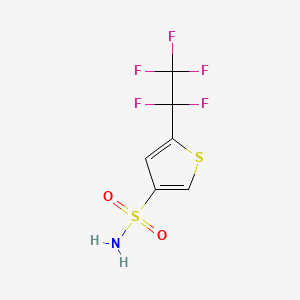
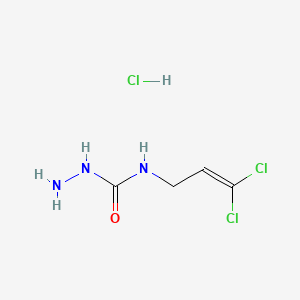
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B13562419.png)
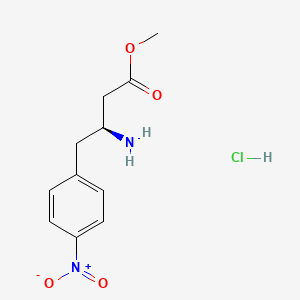
![1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13562430.png)
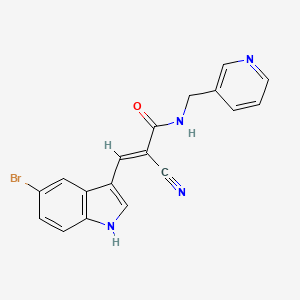
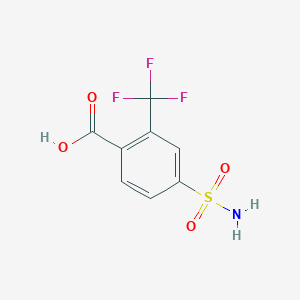

![2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one](/img/structure/B13562448.png)
